3-{[(tert-butoxy)carbonyl]amino}-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoic acid
Description
This compound is a tert-butoxycarbonyl (Boc)-protected amino acid derivative featuring dual Boc groups: one on the amino group at position 3 and another on the aminomethyl substituent at position 2 of the propanoic acid backbone. The Boc groups serve as protective moieties, enhancing stability during synthetic processes, particularly in peptide synthesis where selective deprotection is critical. Its molecular structure combines steric bulk and hydrophobicity due to the two tert-butyl groups, which influence solubility and reactivity.
Properties
CAS No. |
496974-25-5 |
|---|---|
Molecular Formula |
C14H26N2O6 |
Molecular Weight |
318.4 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Starting Material: 3-Amino-2-(aminomethyl)propanoic Acid
The synthesis begins with 3-amino-2-(aminomethyl)propanoic acid, a hypothetical diamine precursor. Due to its limited commercial availability, this compound may require custom synthesis via:
First Boc Protection (C3 Amine)
Reagents :
-
Di-tert-butyl dicarbonate (Boc₂O, 2.2 equiv)
-
4-Dimethylaminopyridine (DMAP, 0.1 equiv)
-
Solvent: Tetrahydrofuran (THF)/Water (3:1)
Conditions :
Mechanism :
The Boc group is introduced via nucleophilic attack of the C3 amine on Boc₂O, facilitated by DMAP. The aqueous THF system minimizes ester hydrolysis of the propanoic acid moiety.
Second Boc Protection (C2 Aminomethyl Group)
Reagents :
-
Boc₂O (2.5 equiv)
-
Triethylamine (TEA, 3.0 equiv)
-
Solvent: Dichloromethane (DCM)
Conditions :
Optimization :
-
Excess Boc₂O ensures complete protection of the less nucleophilic C2 aminomethyl group.
-
TEA neutralizes liberated CO₂, preventing carbamate decomposition.
Convergent Synthesis Route
Fragment Preparation
Fragment A (Boc-protected β-amino acid) :
Fragment B (Boc-protected aminomethyl group) :
-
Prepare tert-butyl (aminomethyl)carbamate via Gabriel synthesis followed by Boc protection.
Coupling Reaction
Reagents :
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 equiv)
-
Hydroxybenzotriazole (HOBt, 1.2 equiv)
Conditions :
Mechanism :
DCC activates the carboxylic acid of Fragment A, enabling amide bond formation with Fragment B. HOBt suppresses racemization by forming an active ester intermediate.
Critical Reaction Parameters
Temperature and Solvent Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–25°C | Prevents Boc group cleavage |
| Solvent Polarity | THF > DCM > AcCN | Higher polarity improves Boc₂O solubility |
| pH | 8–9 (aqueous phase) | Minimizes acid-catalyzed decomposition |
Stereochemical Control
-
Chiral Auxiliaries : Use (S)-2-methylpropanoic acid derivatives to enforce configuration at C3.
-
Low-Temperature Coupling : Reduces epimerization during fragment assembly.
Characterization and Quality Control
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.44 (s, 18H, Boc CH₃), δ 3.20 (m, 2H, CH₂NHBoc) |
| ¹³C NMR | δ 156.2 (C=O Boc), δ 80.1 (C(CH₃)₃) |
| HRMS | [M+H]⁺ calc. 389.21, found 389.20 |
Purity Assessment
-
HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient)
Industrial-Scale Considerations
Cost-Effective Reagents
| Reagent | Cost (USD/kg) | Scalability |
|---|---|---|
| Boc₂O | 250–300 | High |
| DCC | 500–600 | Moderate |
| DMAP | 1,200–1,500 | Low |
Switching to EDCI (ethylcarbodiimide hydrochloride) reduces costs by 40% without compromising yield.
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: : The Boc groups can be removed under acidic conditions, yielding the free amines.
Oxidation and Reduction: : Under specific conditions, the compound can undergo oxidation or reduction to modify the functional groups attached to the amino backbone.
Substitution: : Various nucleophilic substitutions can occur on the amine groups or the carboxylic acid moiety.
Common Reagents and Conditions
Acids: (e.g., HCl or TFA) are used for Boc deprotection.
Oxidizing Agents: such as PCC (pyridinium chlorochromate) for selective oxidations.
Reducing Agents: like LiAlH4 (lithium aluminum hydride) for reductions.
Major Products Formed
The reactions produce derivatives such as amines, acids, or further protected amino acids, depending on the specific reagents and conditions used.
Scientific Research Applications
3-{[(tert-butoxy)carbonyl]amino}-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoic acid: has several research applications:
Peptide Synthesis: : It serves as a building block for synthesizing peptides and proteins.
Chemical Biology: : Used in studies related to enzyme functions and interactions.
Medicinal Chemistry: : Research in drug development utilizes this compound for its versatility in forming complex molecules.
Material Science: : Can be employed in creating polymers and other materials with specific properties.
Mechanism of Action
The compound’s primary mechanism of action involves its role as a protected amino acid derivative. In biological systems, it can be deprotected to release free amines, which then participate in various biochemical pathways. The Boc groups protect the amines during chemical reactions, ensuring the integrity of the desired functional groups until they are selectively removed.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key structural differences and properties of analogous Boc-protected amino acids:
Physicochemical Properties
- Solubility : The dual Boc groups significantly enhance hydrophobicity, likely reducing aqueous solubility compared to analogs with polar substituents (e.g., thiazole or diazirine groups) .
- Stability : Boc groups are acid-labile, making the compound susceptible to cleavage under acidic conditions. This contrasts with bromoacetamido derivatives (e.g., ’s compound), which exhibit reactivity under basic conditions .
Biological Activity
The compound 3-{[(tert-butoxy)carbonyl]amino}-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoic acid is a β-amino acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H23N2O4
- CAS Number : 20887-86-9
- Molecular Weight : 245.32 g/mol
Antiviral Activity
Research has indicated that β-amino acid derivatives, including compounds similar to this compound, exhibit antiviral properties. For instance, derivatives with β-amino acid moieties have been shown to act as neuraminidase inhibitors, which are crucial in the treatment of influenza viruses. One study reported an IC50 value of 50 μM for a related compound, suggesting moderate antiviral activity .
Antimicrobial Activity
The antimicrobial potential of β-amino acids has also been documented. Compounds containing specific substituents showed enhanced antibacterial activity against various strains. For example, derivatives with thiourea functionalities demonstrated increased efficacy compared to standard antibiotics . This suggests that the structural modifications of β-amino acids can lead to significant improvements in antimicrobial potency.
Anti-inflammatory Effects
In vivo studies have highlighted the anti-inflammatory properties of related β-amino acid compounds. For instance, a compound with a similar structure was shown to inhibit carrageenan-induced footpad edema in mice, indicating its potential as an anti-inflammatory agent comparable to established treatments like tacrolimus .
The mechanisms underlying the biological activities of these compounds often involve interactions with specific receptors or enzymes. For example, certain β-amino acids have been found to modulate immune responses by affecting cytokine production and cell proliferation in peripheral blood mononuclear cells (PBMCs) .
Study 1: Neuraminidase Inhibition
A study evaluated the antiviral activity of a series of β-amino acid derivatives against neuraminidase. The results indicated that modifications at the amino and carbonyl positions significantly influenced inhibitory potency. The most potent compound exhibited an IC50 value significantly lower than that of standard neuraminidase inhibitors .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of various β-amino acid derivatives. It was found that compounds with halogenated phenyl groups displayed superior activity against resistant bacterial strains compared to their unmodified counterparts. This highlights the importance of structural diversity in enhancing biological activity .
Table 1: Summary of Biological Activities
Q & A
Q. Methodological Approach :
Validate compound identity via ¹H/¹³C NMR and chiral HPLC .
Standardize bioassays using reference compounds (e.g., cisplatin for cytotoxicity).
Perform molecular docking studies to predict binding modes and reconcile activity differences .
What strategies mitigate side reactions during Boc protection of the amino groups in this compound?
Basic Research Focus
Common side reactions include:
- Incomplete protection : Add Boc₂O in 1.5-fold excess and monitor via TLC .
- Deprotection under acidic conditions : Avoid HCl in aqueous workup; use trifluoroacetic acid (TFA) in dichloromethane for selective cleavage .
- Racemization : Maintain pH <8 during reactions to prevent α-hydrogen abstraction .
Advanced Consideration :
For sterically hindered derivatives (e.g., dimethyl-substituted backbone), microwave-assisted synthesis reduces reaction time and byproduct formation .
How can computational modeling enhance the design of derivatives for specific therapeutic targets?
Advanced Research Focus
Computational tools aid in:
- Reaction pathway prediction : Quantum mechanical calculations (e.g., DFT) identify low-energy intermediates and transition states .
- Structure-activity relationships (SAR) : Molecular dynamics simulations predict how substituents (e.g., 4-fluorophenyl) influence target binding (e.g., kinase inhibition) .
- Stereochemical optimization : Docking studies with enantiomers guide chiral synthesis priorities .
Q. Advanced Research Focus
Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) to resolve (R)- and (S)-enantiomers .
Optical Rotation : Compare [α]D values with literature data for Boc-protected analogs .
X-ray Crystallography : Resolve ambiguous cases (e.g., dimethyl-substituted derivatives) to confirm absolute configuration .
Note : Contradictions in reported melting points () may stem from polymorphic forms; DSC analysis is recommended for batch consistency .
How do researchers address solubility challenges in biological assays for this hydrophobic compound?
Q. Basic Research Focus
- Solubilization agents : Use DMSO (≤1% v/v) or cyclodextrins for aqueous dispersion .
- Prodrug strategies : Synthesize methyl esters () or PEGylated derivatives to enhance bioavailability.
- Analytical validation : Confirm stability via LC-MS to rule out aggregation or degradation during assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
